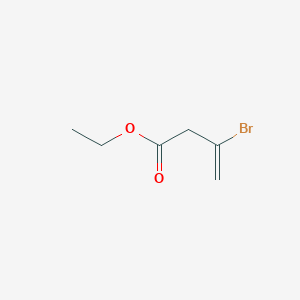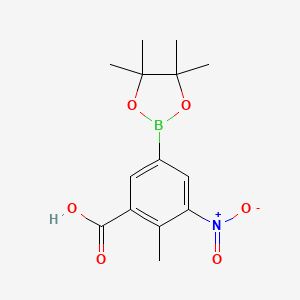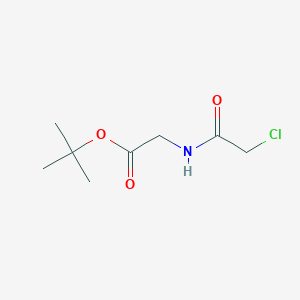
Ethyl 3-bromobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromobut-3-enoate is an organic compound with the molecular formula C6H9BrO2. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a butenoate ester, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromobut-3-enoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl but-3-enoate. This reaction typically requires the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromobut-3-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or chloroform.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dibromo compounds or haloalkanes.
Elimination: Formation of alkenes.
Aplicaciones Científicas De Investigación
Ethyl 3-bromobut-3-enoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates by serving as a building block for bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenoate moiety are key reactive sites. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In electrophilic addition reactions, the double bond reacts with an electrophile, leading to the formation of addition products. These reactions are facilitated by the electronic properties of the ester and bromine groups, which influence the compound’s reactivity.
Comparación Con Compuestos Similares
Ethyl 3-bromobut-3-enoate can be compared with other brominated esters and similar compounds:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It exhibits similar reactivity but may have different physical properties.
Ethyl 4-bromobut-2-enoate:
Methyl 3-(bromomethyl)but-3-enoate: Contains a bromomethyl group instead of a bromine atom directly attached to the double bond, resulting in different chemical behavior.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
ethyl 3-bromobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWOSOZWQDXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2821702.png)


![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)
![3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)
![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2821712.png)
![ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2821713.png)
![1-benzoyl-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2821715.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2821720.png)

